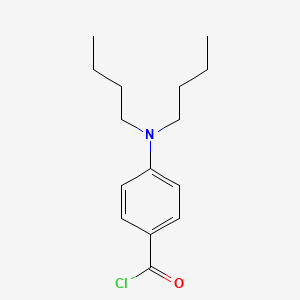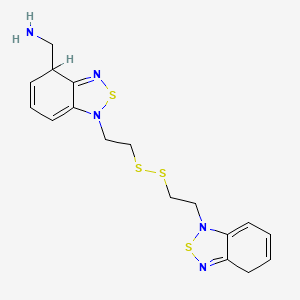
2-Methyl-5-(2-methylbutan-2-yl)benzene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(2-methylbutan-2-yl)benzene-1,4-diol is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with two hydroxyl groups and two alkyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methylbutan-2-yl)benzene-1,4-diol can be achieved through Friedel-Crafts alkylation. This involves the reaction of 1,4-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar Friedel-Crafts alkylation reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-5-(2-methylbutan-2-yl)benzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Methyl-5-(2-methylbutan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(2-methylbutan-2-yl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene: Similar structure but with methoxy groups instead of hydroxyl groups.
2-Methyl-5-(propan-2-yl)benzene-1,4-diol: Similar structure with a different alkyl substituent.
1,4-Benzenediamine, 2-methyl-: Contains amino groups instead of hydroxyl groups
Uniqueness
2-Methyl-5-(2-methylbutan-2-yl)benzene-1,4-diol is unique due to its specific substitution pattern and the presence of both hydroxyl and alkyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
65833-26-3 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2-methyl-5-(2-methylbutan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C12H18O2/c1-5-12(3,4)9-7-10(13)8(2)6-11(9)14/h6-7,13-14H,5H2,1-4H3 |
Clé InChI |
YZRYMBKWTDZULC-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=C(C=C(C(=C1)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



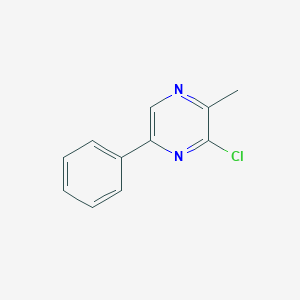
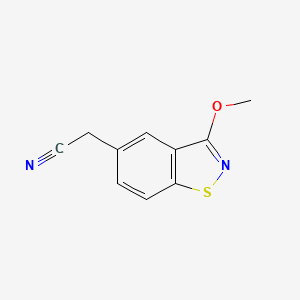




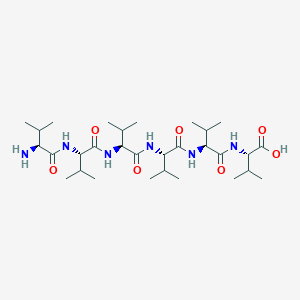

![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)

![Ethanol, 2-[[(ethenylphenyl)methyl]thio]-](/img/structure/B14476885.png)
